molecular formula C₂₆H₂₈FNO₃ B1140673 (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine CAS No. 600135-89-5

(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine

Cat. No.: B1140673
CAS No.: 600135-89-5
M. Wt: 521.5
InChI Key:
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Description

The compound (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine is a complex organic molecule featuring a piperidine ring substituted with a fluorophenyl group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde, 3-methoxy-4-(benzyloxy)phenol, and piperidine.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for scale-up, including:

    Catalyst Optimization: Use of more efficient catalysts to increase yield and reduce reaction time.

    Process Intensification: Implementation of continuous flow reactors to enhance reaction efficiency and safety.

    Purification: Use of advanced purification techniques such as crystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the piperidine ring or the aromatic rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Hydrogenated derivatives of the piperidine ring or aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Neuropharmacology: Investigated for its potential effects on neurological pathways, possibly acting as a modulator of neurotransmitter receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting conditions such as depression, anxiety, and other neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, thereby affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(4-Chlorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine
  • (3S,4R)-4-(4-Bromophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to its chloro or bromo analogs.
  • Receptor Affinity : The fluorinated compound may exhibit different binding affinities and selectivities towards neurotransmitter receptors, making it a unique candidate for drug development.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FNO3/c1-29-26-15-23(11-12-25(26)31-17-19-5-3-2-4-6-19)30-18-21-16-28-14-13-24(21)20-7-9-22(27)10-8-20/h2-12,15,21,24,28H,13-14,16-18H2,1H3/t21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJAIRUIVLJSHY-URXFXBBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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